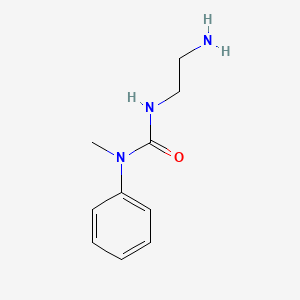![molecular formula C25H28Cl2O5 B14341389 (1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[1171110,1401,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione” is a complex organic molecule with multiple functional groups, including chlorides, hydroxyls, and ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Typical synthetic routes may include:
Formation of the Tetracyclic Core: This could involve cyclization reactions, possibly using Diels-Alder reactions or other cycloaddition methods.
Introduction of Functional Groups: Chlorination, hydroxylation, and methylation steps would be necessary to introduce the specific functional groups. Reagents such as thionyl chloride for chlorination, hydrogen peroxide for hydroxylation, and methyl iodide for methylation might be used.
Final Steps: The final steps would involve purification and characterization of the compound using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC).
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The ketone groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be used to study the effects of specific functional groups on biological activity. It could serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
The compound may have potential therapeutic applications. Its structural features could make it a candidate for drug development, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Affecting Cellular Pathways: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione: Similar compounds might include other tetracyclic molecules with similar functional groups.
Comparison: Compared to other similar compounds, this compound might exhibit unique reactivity or biological activity due to its specific structural features.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its tetracyclic structure. This combination might confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H28Cl2O5 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione |
InChI |
InChI=1S/C25H28Cl2O5/c1-13-6-5-7-14(2)10-15-17(28)11-16-19(20(15)29)22(31)24(27)12-18(26)23(3,4)32-25(24,9-8-13)21(16)30/h7-8,11,18,28-29H,5-6,9-10,12H2,1-4H3/b13-8-,14-7-/t18-,24+,25+/m1/s1 |
InChI Key |
JBVAFOMCWIFYSA-OHXYYGGMSA-N |
Isomeric SMILES |
C/C/1=C/C[C@]23C(=O)C4=CC(=C(C/C(=C\CC1)/C)C(=C4C(=O)[C@]2(C[C@H](C(O3)(C)C)Cl)Cl)O)O |
Canonical SMILES |
CC1=CCC23C(=O)C4=CC(=C(CC(=CCC1)C)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


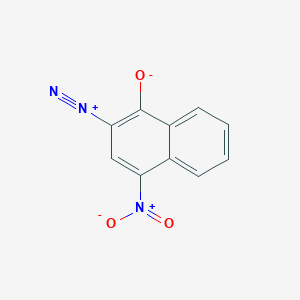
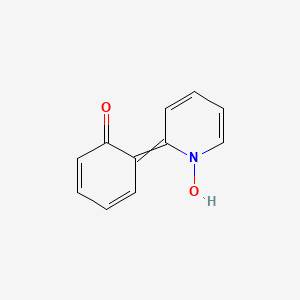
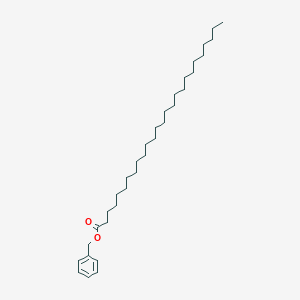
![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)
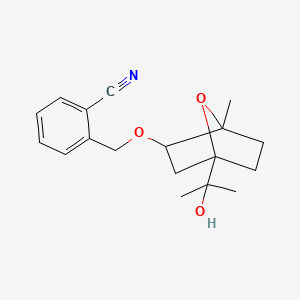
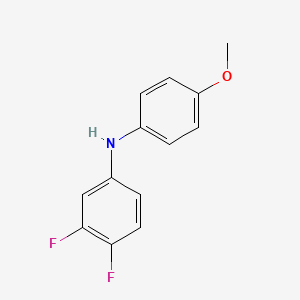
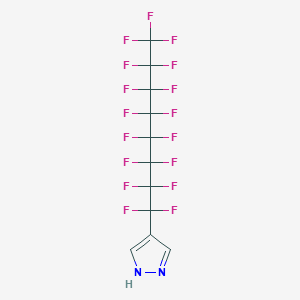
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)
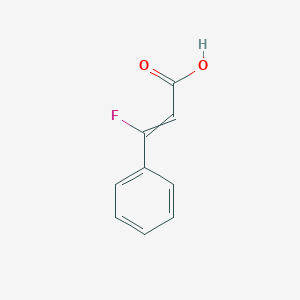
![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)
